molecular formula C16H40O4Ti B8817457 Tetrabutyl titanate

Tetrabutyl titanate

Cat. No. B8817457
M. Wt: 344.35 g/mol
InChI Key: FPCJKVGGYOAWIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04731496

Procedure details

An equimolar quantity of titanium n-butoxide [Ti(OC4H9)4 ] and zirconium chloride (ZnCl4) is dissolved respectively in an appropriate amount of anhydrous ethyl alcohol. After two ethyl alcohol solutions are mixed, the mixture is added dropwise to an excess of aqueous ammonia solution to obtain a white co-precipitate of titanium hydroxide with zirconium hydroxide. The co-precipitate is collected by filtration and then washed with de-ionized water until the solution is free of chloride ion. After being dried at 100° C. the co-precipitate is calcined in air at 500° C. for 2 hours to obtain the support of this example. 3.4 ml of 1.0M nickel nitrate solution is mixed well with the above support, the mixture is then dried at 90° C. whereby a supported catalyst which contains as 2wt% of nickel is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CCCC[OH:5].CCCC[OH:10].CCCC[OH:15].CCCC[OH:20].[Ti:21].[Cl-].[Zr+4:23].[Cl-].[Cl-].[Cl-].N>C(O)C>[OH-:5].[Ti+4:21].[OH-:10].[OH-:15].[OH-:20].[OH-:5].[Zr+4:23].[OH-:5].[OH-:5].[OH-:5] |f:0.1.2.3.4,5.6.7.8.9,12.13.14.15.16,17.18.19.20.21|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCO.CCCCO.CCCCO.CCCCO.[Ti]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Zr+4].[Cl-].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[OH-].[Ti+4].[OH-].[OH-].[OH-]
Name
Type
product
Smiles
[OH-].[Zr+4].[OH-].[OH-].[OH-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04731496

Procedure details

An equimolar quantity of titanium n-butoxide [Ti(OC4H9)4 ] and zirconium chloride (ZnCl4) is dissolved respectively in an appropriate amount of anhydrous ethyl alcohol. After two ethyl alcohol solutions are mixed, the mixture is added dropwise to an excess of aqueous ammonia solution to obtain a white co-precipitate of titanium hydroxide with zirconium hydroxide. The co-precipitate is collected by filtration and then washed with de-ionized water until the solution is free of chloride ion. After being dried at 100° C. the co-precipitate is calcined in air at 500° C. for 2 hours to obtain the support of this example. 3.4 ml of 1.0M nickel nitrate solution is mixed well with the above support, the mixture is then dried at 90° C. whereby a supported catalyst which contains as 2wt% of nickel is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CCCC[OH:5].CCCC[OH:10].CCCC[OH:15].CCCC[OH:20].[Ti:21].[Cl-].[Zr+4:23].[Cl-].[Cl-].[Cl-].N>C(O)C>[OH-:5].[Ti+4:21].[OH-:10].[OH-:15].[OH-:20].[OH-:5].[Zr+4:23].[OH-:5].[OH-:5].[OH-:5] |f:0.1.2.3.4,5.6.7.8.9,12.13.14.15.16,17.18.19.20.21|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCO.CCCCO.CCCCO.CCCCO.[Ti]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Zr+4].[Cl-].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[OH-].[Ti+4].[OH-].[OH-].[OH-]
Name
Type
product
Smiles
[OH-].[Zr+4].[OH-].[OH-].[OH-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04731496

Procedure details

An equimolar quantity of titanium n-butoxide [Ti(OC4H9)4 ] and zirconium chloride (ZnCl4) is dissolved respectively in an appropriate amount of anhydrous ethyl alcohol. After two ethyl alcohol solutions are mixed, the mixture is added dropwise to an excess of aqueous ammonia solution to obtain a white co-precipitate of titanium hydroxide with zirconium hydroxide. The co-precipitate is collected by filtration and then washed with de-ionized water until the solution is free of chloride ion. After being dried at 100° C. the co-precipitate is calcined in air at 500° C. for 2 hours to obtain the support of this example. 3.4 ml of 1.0M nickel nitrate solution is mixed well with the above support, the mixture is then dried at 90° C. whereby a supported catalyst which contains as 2wt% of nickel is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CCCC[OH:5].CCCC[OH:10].CCCC[OH:15].CCCC[OH:20].[Ti:21].[Cl-].[Zr+4:23].[Cl-].[Cl-].[Cl-].N>C(O)C>[OH-:5].[Ti+4:21].[OH-:10].[OH-:15].[OH-:20].[OH-:5].[Zr+4:23].[OH-:5].[OH-:5].[OH-:5] |f:0.1.2.3.4,5.6.7.8.9,12.13.14.15.16,17.18.19.20.21|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCO.CCCCO.CCCCO.CCCCO.[Ti]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Zr+4].[Cl-].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[OH-].[Ti+4].[OH-].[OH-].[OH-]
Name
Type
product
Smiles
[OH-].[Zr+4].[OH-].[OH-].[OH-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.